Comprehensive Technical Guide: Physical and Chemical Properties of N-Methyl-N-(oxan-4-yl)carbamoyl chloride
Comprehensive Technical Guide: Physical and Chemical Properties of N-Methyl-N-(oxan-4-yl)carbamoyl chloride
Executive Summary
In modern drug discovery and complex organic synthesis, carbamoyl chlorides serve as indispensable electrophilic linchpins. N-methyl-N-(oxan-4-yl)carbamoyl chloride (also designated as N-methyl-N-(tetrahydro-2H-pyran-4-yl)carbamoyl chloride) is a highly specialized, reactive intermediate. Characterized by its dual functionalization—a methyl group and a tetrahydropyran (oxan-4-yl) ring—this compound is primarily utilized to install sterically tuned, metabolically stable urea and carbamate pharmacophores.
This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, and field-proven synthetic protocols, designed specifically for application scientists and medicinal chemists developing novel therapeutics, including cannabinoid receptor agonists, PI3K inhibitors, and FGFR3 inhibitors.
Physicochemical Profiling
Understanding the fundamental physical and chemical properties of N-methyl-N-(oxan-4-yl)carbamoyl chloride is critical for predicting its behavior in solution, its shelf-life, and its compatibility with various nucleophiles[1][2].
| Property | Value / Description |
| Chemical Name | N-methyl-N-(oxan-4-yl)carbamoyl chloride |
| Synonyms | N-methyl-N-(tetrahydro-2H-pyran-4-yl)carbamoyl chloride |
| CAS Registry Number | 220641-84-9 |
| Molecular Formula | C₇H₁₂ClNO₂ |
| Molecular Weight | 177.63 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene, DMF); Reacts rapidly with water and protic solvents. |
| Storage Requirements | 2–8 °C under an inert atmosphere (Argon/Nitrogen); Highly moisture-sensitive. |
Chemical Reactivity & Mechanistic Pathways
The reactivity of N-methyl-N-(oxan-4-yl)carbamoyl chloride is defined by the electrophilic nature of its carbonyl carbon. While structurally similar to standard acid chlorides, the presence of the adjacent nitrogen atom allows for resonance donation of lone-pair electron density into the carbonyl system. This resonance stabilization renders carbamoyl chlorides slightly less reactive and less hydrolytically sensitive than typical acyl chlorides, yet they remain highly susceptible to nucleophilic attack[3].
Reaction Mechanisms
Depending on the reaction conditions and the nature of the nucleophile, the compound undergoes nucleophilic acyl substitution via two primary pathways[4]:
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Addition-Elimination Pathway: When reacting with strong, concentrated nucleophiles (such as primary or secondary amines), the reaction proceeds via a classic addition-elimination mechanism. The nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, followed by the collapse of the intermediate and the expulsion of the chloride leaving group.
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S_N1-Like Solvolysis: In the presence of weaker nucleophiles or during solvolysis, the mechanism shifts toward a unimolecular (S_N1-like) pathway. This involves the rate-determining ionization of the carbon-chlorine bond to form a resonance-stabilized carbamoyl cation, which is subsequently captured by the solvent or nucleophile.
Hydrolytic Degradation
Exposure to ambient moisture must be strictly avoided. Water acts as a nucleophile, converting the carbamoyl chloride into an unstable carbamic acid intermediate. This intermediate rapidly undergoes spontaneous decarboxylation, releasing carbon dioxide gas and yielding the parent secondary amine (N-methyltetrahydro-2H-pyran-4-amine) and hydrochloric acid[3].
Reaction pathways of N-methyl-N-(oxan-4-yl)carbamoyl chloride in organic synthesis.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each experimental choice.
Protocol A: Synthesis of N-Methyl-N-(oxan-4-yl)carbamoyl chloride
Objective: Generate the reactive carbamoyl chloride intermediate from its parent secondary amine[5].
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Preparation: Dissolve 1.0 equivalent of N-methyltetrahydro-2H-pyran-4-amine in anhydrous dichloromethane (DCM) under a strict argon atmosphere.
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Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the phosgene reagent and the resulting product.
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Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.
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Causality: The nucleophilic attack on phosgene is highly exothermic. Cooling suppresses the formation of symmetrical urea byproducts and controls the reaction kinetics.
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Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIEA).
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Causality: DIEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the substitution, preventing the starting amine from precipitating out of solution as an unreactive hydrochloride salt.
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Electrophile Introduction: Slowly add a solution of phosgene (1.2 equivalents, typically a 15% solution in toluene) dropwise over 30 minutes.
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Propagation & Isolation: Allow the mixture to warm to room temperature and stir for 2 hours. Concentrate the mixture under reduced pressure (in a properly ventilated fume hood) to yield the crude carbamoyl chloride. Due to its high reactivity, it is recommended to use the crude intermediate immediately in the subsequent coupling step rather than subjecting it to aqueous workup or silica gel chromatography.
Protocol B: Downstream Synthesis of Carbamates via Zinc Chloride Catalysis
Objective: Couple the carbamoyl chloride with an alcohol to form a stable carbamate linkage.
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Activation: Dissolve the crude N-methyl-N-(oxan-4-yl)carbamoyl chloride (1.0 eq) and the target alcohol (1.0 eq) in anhydrous toluene.
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Catalysis: Add 10 mol% of anhydrous Zinc Chloride (ZnCl₂).
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Causality: Alcohols are relatively weak nucleophiles compared to amines. ZnCl₂ acts as a Lewis acid, coordinating with the carbamoyl chloride to facilitate the expulsion of the chloride ion. This forms a highly reactive in situ isocyanate-like intermediate, drastically lowering the activation energy required for the alcohol's nucleophilic attack across the N=C bond[6].
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Reflux: Heat the reaction mixture to 110 °C for 12–14 hours.
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Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify the resulting carbamate via flash column chromatography.
Applications in Drug Discovery
The N-methyl-N-(oxan-4-yl) moiety is highly valued in medicinal chemistry for its ability to modulate lipophilicity and improve the pharmacokinetic profiles of drug candidates.
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Cannabinoid Receptor Agonists: The incorporation of the N-methyl-N-(tetrahydro-2H-pyran-4-yl)carbamoyl group has been shown to generate hCB1/hCB2 dual agonists with highly attractive physicochemical properties. Specifically, this structural motif significantly restricts central nervous system (CNS) penetration, allowing for the development of potent peripheral analgesics devoid of psychoactive CNS side effects[7].
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Kinase Inhibitors: The compound is frequently utilized as a capping group in the synthesis of complex heterocyclic kinase inhibitors. Patent literature demonstrates its use in synthesizing pyrimidine-based Phosphatidylinositol 3-kinase (PI3K) inhibitors for oncology applications[5], as well as substituted imidazopyridazines acting as Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors[8].
References
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NextSDS. N-methyl-N-(oxan-4-yl)carbamoyl chloride — Chemical Substance Information. Available at:[Link]
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Wikipedia. Carbamoyl chloride. Available at: [Link]
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ACS Omega. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine. Available at: [Link]
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PubMed (NIH). 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a Novel Class of Cannabinoid Receptors Agonists With Low CNS Penetration. Bioorg Med Chem Lett. 2012. Available at:[Link]
- Google Patents. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.
- Google Patents. WO2012088266A2 - Substituted imidazopyridazines and benzimidazoles as inhibitors of FGFR3.
Sources
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- 5. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
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- 8. WO2012088266A2 - Substituted imidazopyridazines and benzimidazoles as inhibitors of fgfr3 - Google Patents [patents.google.com]
